2-(5-Amino-6-methyl-pyridazin-3-yl)ethanol
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Overview
Description
2-(5-Amino-6-methyl-pyridazin-3-yl)ethanol is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-6-methyl-pyridazin-3-yl)ethanol typically involves the functionalization of pyridazine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-6-methyl-pyridazin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(5-Amino-6-methyl-pyridazin-3-yl)ethanol has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of agrochemicals, including herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2-(5-Amino-6-methyl-pyridazin-3-yl)ethanol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with receptors, modulating their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A six-membered ring with two adjacent nitrogen atoms, similar to the core structure of 2-(5-Amino-6-methyl-pyridazin-3-yl)ethanol.
Pyridazinone: A derivative of pyridazine with a keto functionality, known for its broad spectrum of pharmacological activities.
Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3, used in various pharmaceutical applications.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-(5-amino-6-methylpyridazin-3-yl)ethanol |
InChI |
InChI=1S/C7H11N3O/c1-5-7(8)4-6(2-3-11)10-9-5/h4,11H,2-3H2,1H3,(H2,8,10) |
InChI Key |
YNMUUAQUUMCTOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N=N1)CCO)N |
Origin of Product |
United States |
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